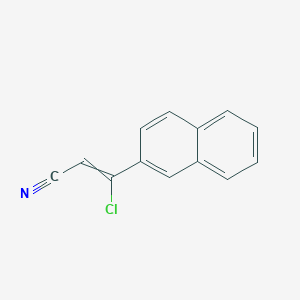
3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C13H8ClN It is characterized by a naphthalene ring substituted at the 2-position with a 3-chloro-2-enenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile typically involves the reaction of 2-naphthaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparación Con Compuestos Similares
3-(Naphthalen-1-yl)prop-2-enenitrile: Similar structure but lacks the chloro substituent.
3-(Naphthalen-2-yl)prop-2-enal: Contains an aldehyde group instead of a nitrile group.
3-(2-Chlorophenyl)prop-2-enenitrile: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness: 3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile is unique due to the presence of both the chloro and nitrile groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups with the naphthalene ring enhances its versatility in various applications.
Propiedades
Número CAS |
78831-76-2 |
|---|---|
Fórmula molecular |
C13H8ClN |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
3-chloro-3-naphthalen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C13H8ClN/c14-13(7-8-15)12-6-5-10-3-1-2-4-11(10)9-12/h1-7,9H |
Clave InChI |
ACFVJMZVCGIKKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


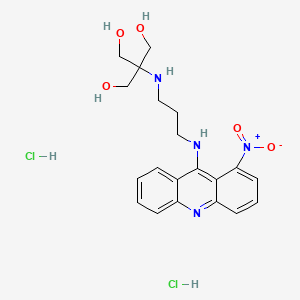
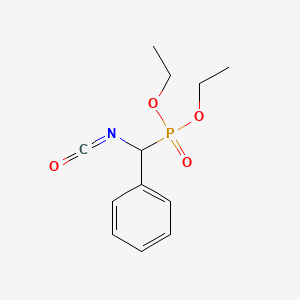
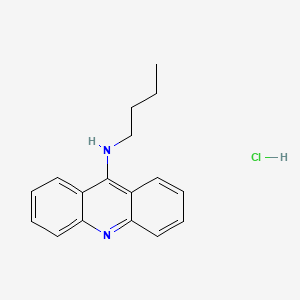
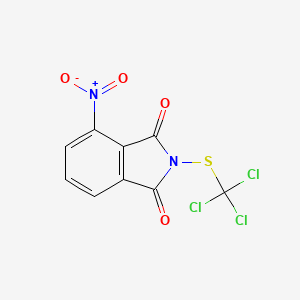
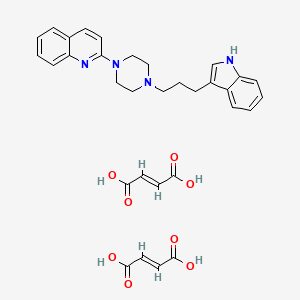
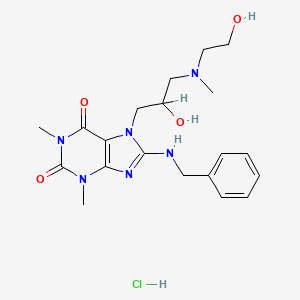



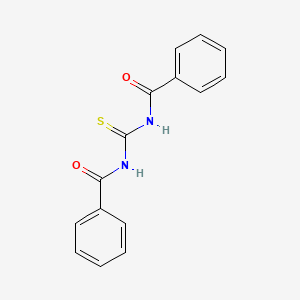
![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)

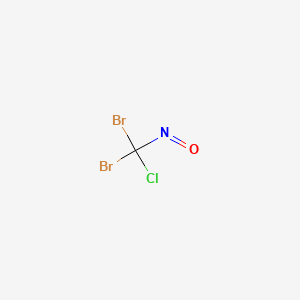
![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
